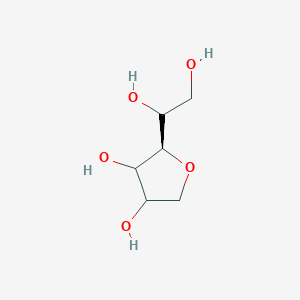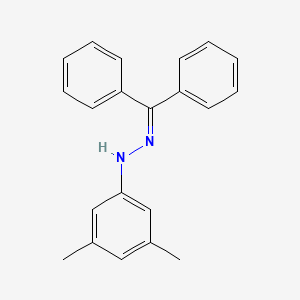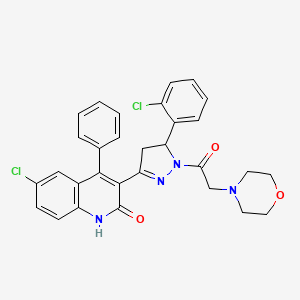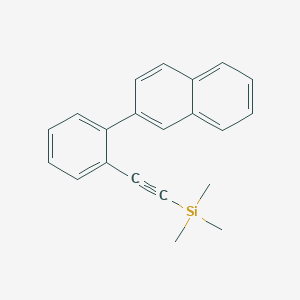
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C21H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a naphthalen-2-yl and phenyl group. It is commonly used in organic synthesis and material science due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated naphthalene derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学研究应用
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
作用机制
The mechanism of action of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trimethylsilyl groups. These groups can undergo transformations that allow the compound to interact with different molecular targets and pathways. For example, the ethynyl group can engage in cycloaddition reactions, while the trimethylsilyl group can be substituted to introduce new functionalities .
相似化合物的比较
- Triisopropyl((trimethylsilyl)ethynyl)silane
- Phenylethynyltrimethylsilane
- 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Comparison: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is unique due to the presence of both naphthalen-2-yl and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. In contrast, similar compounds may lack one of these groups, resulting in different reactivity and applications .
属性
分子式 |
C21H20Si |
|---|---|
分子量 |
300.5 g/mol |
IUPAC 名称 |
trimethyl-[2-(2-naphthalen-2-ylphenyl)ethynyl]silane |
InChI |
InChI=1S/C21H20Si/c1-22(2,3)15-14-18-9-6-7-11-21(18)20-13-12-17-8-4-5-10-19(17)16-20/h4-13,16H,1-3H3 |
InChI 键 |
YAGPZWZOLZWRNU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



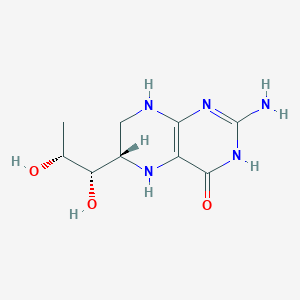

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
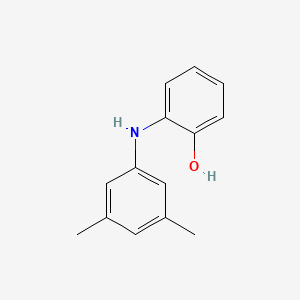
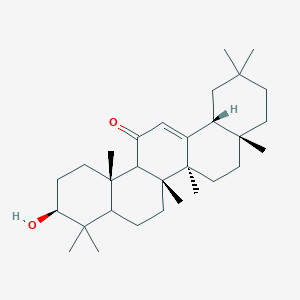
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
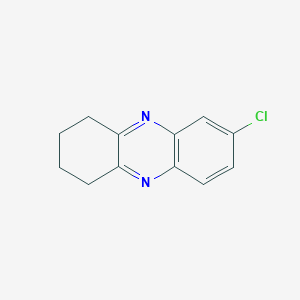
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
